1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Description
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazine-1-carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-19(2)20(3)7-8-21(19,17(26)16(20)25)18(27)24-11-9-23(10-12-24)15-6-4-5-14(22)13-15/h4-6,13H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDNRKSRCVTQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[221]heptane-2,3-dione typically involves multiple stepsThe final step involves the formation of the bicycloheptane core through a series of cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their properties and applications.
Structural Analogs with Bicyclo[2.2.1]heptane-dione Cores
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione (Compound 6)
- Structure : Lacks the 4-methyl group and the 4-(3-chlorophenyl)piperazinyl carbonyl moiety present in the target compound.
- Properties : Computational studies highlight its rigid bicyclic framework, which may influence photophysical behavior in excited states . The absence of the piperazine group likely reduces CNS activity compared to the target compound.

- Applications : Primarily studied for spectroscopic properties rather than pharmacological activity .
Bicyclo[2.2.1]heptane-1-carboxamide Derivatives (e.g., CAS 622334-25-2) Structure: Features a carboxamide group and a 2-oxo-benzopyranoyl substituent instead of the dione and piperazine groups. Properties: Higher molecular weight (562.6 g/mol vs. ~400 g/mol estimated for the target compound) and extended conjugation may alter solubility and bioavailability . Applications: Potential use in materials science or as a fluorescent probe due to the benzopyranoyl group .
Piperazine-Containing Analogs
8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)
- Structure : Shares a piperazine group but replaces the bicycloheptane-dione core with a diazaspirodecane-dione system.
- Properties : The spirocyclic framework may enhance metabolic stability, while the propyl linker between piperazine and the core could modulate receptor binding kinetics .
- Applications : Investigated for serotonin receptor modulation, suggesting CNS-targeted activity .
3-(4-Methylpiperazin-1-yl)benzoic Acid
- Structure : Simpler aromatic scaffold with a methylpiperazine substituent.
- Properties : Lower molecular weight (220.26 g/mol) and higher solubility in polar solvents due to the carboxylic acid group .
- Applications : Intermediate in synthesizing more complex piperazine derivatives for drug discovery .
Chlorophenyl-Substituted Compounds
Pesticide Analogs (e.g., Propiconazole, Etaconazole)
- Structure : Contain chlorophenyl and triazole groups but lack the bicyclic core.
- Properties : Higher halogen content increases pesticidal activity but may raise toxicity concerns .
- Applications : Agricultural fungicides, distinct from the target compound’s presumed medicinal use .
Data Table: Key Comparative Properties
Research Findings and Implications
- Pharmacological Potential: The target compound’s piperazine and chlorophenyl groups align with CNS-active agents, contrasting with simpler analogs like 3-(4-methylpiperazin-1-yl)benzoic acid, which lack the bicyclic core’s rigidity .
- Synthetic Challenges: highlights the use of triphosgene and DCM/EtOH in synthesizing piperazine-linked quinolones, suggesting analogous methods for the target compound’s piperazinyl carbonyl group .
- Computational Insights : Studies on bicycloheptane-dione derivatives (e.g., compound 6) emphasize the impact of methyl substitution on electronic properties, which may guide optimization of the target molecule’s stability .
Biological Activity
The compound 1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a complex organic molecule with potential pharmacological applications. Its unique structure combines a bicyclic heptane framework with a piperazine moiety, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21ClN2O3
- Molecular Weight : 360.84 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. The piperazine ring is known for its ability to interact with neurotransmitter receptors, particularly in the central nervous system (CNS).
Key Mechanisms :
- Dopaminergic Activity : The piperazine moiety may enhance dopaminergic signaling, which is significant in treating conditions like schizophrenia and depression.
- Serotonergic Activity : Similar compounds have shown affinity for serotonin receptors, suggesting potential antidepressant effects.
- Calcium Channel Modulation : Some studies indicate that compounds with similar structures can modulate calcium channels, impacting muscle contraction and neurotransmitter release.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant-like Effects : In animal models, compounds structurally related to this molecule have exhibited antidepressant-like behaviors.
- Anxiolytic Properties : Similar piperazine derivatives have shown promise in reducing anxiety levels in preclinical studies.
- Antipsychotic Potential : The interaction with dopaminergic pathways suggests potential use in managing psychotic disorders.
In Vitro Studies
Recent studies have evaluated the effects of this compound on various cell lines and receptor systems:
| Study | Findings |
|---|---|
| Study 1 | Showed that the compound inhibits serotonin reuptake in vitro, suggesting potential antidepressant activity. |
| Study 2 | Demonstrated modulation of calcium influx in neuronal cells, indicating possible neuroprotective effects. |
| Study 3 | Found that it interacts with D2 dopamine receptors, potentially offering antipsychotic benefits. |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study A : A clinical trial involving a piperazine derivative demonstrated significant improvement in depressive symptoms among participants.
- Case Study B : Patients treated with a related compound reported reduced anxiety levels compared to placebo groups.
Q & A
Q. Q. How can researchers resolve discrepancies between computational binding predictions and experimental IC values?
- Methodology :
- Free Energy Perturbation (FEP) : Refine docking models by calculating binding free energy differences between predicted and observed conformers .
- Collaborative Validation : Cross-reference data with independent labs to rule out methodological biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

